(2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone
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Overview
Description
The compound (2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, including the introduction of various functional groups and the formation of the piperazinyl moiety. Common synthetic routes may include:
Halogenation: Introduction of chloro and fluoro groups to the aromatic ring.
Nitration: Introduction of the nitro group to the aromatic ring.
Piperazine Formation: Formation of the piperazinyl moiety through nucleophilic substitution reactions.
Methanone Formation: Introduction of the methanone group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone: can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield the corresponding amine, while substitution reactions may introduce new functional groups to the aromatic ring.
Scientific Research Applications
(2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone: has a wide range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Research: Study of its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Use in the development of new chemical processes or products, such as catalysts or specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulation of signaling pathways, such as kinase pathways or transcriptional regulation pathways, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
(2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide:
Properties
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClF3N4O3/c1-14-11-16(26)22(27)20(21(14)24)23(32)30-9-7-29(8-10-30)18-13-17(28-5-3-2-4-6-28)15(25)12-19(18)31(33)34/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIQYDNMYUHVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCN(CC2)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCCCC4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387130 |
Source
|
Record name | (2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6042-02-0 |
Source
|
Record name | (2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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